Isoquinoline, 6-methyl-5-nitro-, 2-oxide

Description

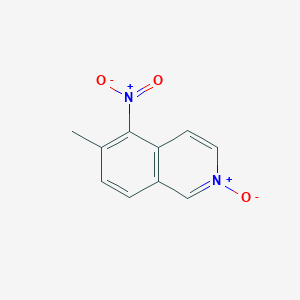

Isoquinoline, 6-methyl-5-nitro-, 2-oxide is a nitro-substituted isoquinoline derivative with a methyl group at position 6, a nitro group at position 5, and an N-oxide functional group at position 2. Its molecular formula is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol. Nitro and methyl substituents influence reactivity: the nitro group is strongly electron-withdrawing, while the methyl group is mildly electron-donating, creating a unique electronic profile for applications in medicinal chemistry or as a synthetic intermediate .

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

6-methyl-5-nitro-2-oxidoisoquinolin-2-ium |

InChI |

InChI=1S/C10H8N2O3/c1-7-2-3-8-6-11(13)5-4-9(8)10(7)12(14)15/h2-6H,1H3 |

InChI Key |

SJCNLOPXPBCMGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=[N+](C=C2)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Bromo-8-Nitroisoquinoline

- Structure : Bromine at position 5, nitro at position 8; lacks an N-oxide group.

- Molecular Formula : C₉H₅BrN₂O₂ (MW: 269.05 g/mol; CAS: 63927-23-1) .

- Key Differences: Bromine substituent increases molecular weight and steric bulk compared to methyl. Nitro at position 8 may direct electrophilic substitution differently than nitro at position 5. Used in metalation reactions to synthesize 6-aminoisoquinoline, demonstrating its utility as a halogenated intermediate .

Isoquinoline, 7-Nitro-, 2-Oxide

- Structure : Nitro at position 7 with an N-oxide at position 2.

- Molecular Formula : C₉H₆N₂O₃ (MW: 190.16 g/mol; CAS: 309263-15-8) .

- Key Differences: Nitro group placement (7 vs. Lower molecular weight due to the absence of a methyl group. Shared N-oxide group suggests similar stability challenges, such as sensitivity to reducing agents.

5-Chloroisoquinoline

6-Methoxyquinoline N-Oxide

- Structure: Methoxy at position 6, N-oxide at position 1 (quinoline core).

- Molecular Formula: C₁₀H₉NO₂ (MW: 175.18 g/mol; CAS: 607-86-3) .

- Key Differences: Quinoline vs. isoquinoline core shifts nitrogen position, altering electronic properties. Methoxy group is electron-donating, contrasting with nitro’s electron-withdrawing effect.

7-Hydroxy-6-Methoxy-1-Methyl-3,4-Dihydroisoquinoline N-Oxide (LA)

- Structure : Partially saturated 3,4-dihydro ring with hydroxyl, methoxy, and methyl groups.

- Molecular Formula: C₁₁H₁₃NO₃ (MW: 207.23 g/mol) .

- Key Differences :

- Dihydro structure increases flexibility and reduces aromaticity.

- Hydroxyl and methoxy groups enhance polarity, suggesting applications in alkaloid research.

Data Table: Structural and Molecular Comparison

Research Findings

- N-Oxide Effects: The N-oxide group in isoquinoline derivatives significantly impacts chemical shifts (e.g., δC 138.9 for C-1 and δC 57.9 for C-3 in LA) due to altered electron distribution .

- Substituent Reactivity : Nitro groups enhance electrophilic substitution at adjacent positions, while halogens (Br, Cl) facilitate cross-coupling reactions .

- Synthetic Utility: Brominated isoquinolines serve as intermediates for amination, whereas N-oxides are precursors for reduced or functionalized derivatives .

Preparation Methods

Nitration Conditions and Regioselectivity

The nitration of 6-methylisoquinoline is typically performed using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at temperatures between 0°C and 25°C. The methyl group at the 6-position directs electrophilic attack to the 5-position due to its electron-donating inductive effect, favoring the formation of 6-methyl-5-nitroisoquinoline.

Key Parameters:

Industrial-Scale Adaptations

Continuous flow reactors improve yield (up to 78%) and reproducibility by ensuring precise temperature and mixing control. Catalysts such as zinc triflate (5 mol%) further enhance regioselectivity.

Oxidation to N-Oxide

Meta-Chloroperoxybenzoic Acid (mCPBA) Method

The N-oxide is formed by treating 6-methyl-5-nitroisoquinoline with mCPBA in dichloromethane (DCM) at 0°C–25°C.

Typical Procedure:

-

Dissolve 6-methyl-5-nitroisoquinoline (1 equiv) in DCM.

-

Add mCPBA (1.5 equiv) gradually at 0°C.

-

Stir for 12 hours at room temperature.

-

Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography.

Alternative Oxidants

Hydrogen peroxide (H₂O₂) in acetic acid achieves lower yields (50–60%) due to competing side reactions. Ozone (O₃) in methanol is effective but requires stringent safety measures.

Alternative Synthetic Routes

Palladium-Catalyzed Cyclization

Aryl halides and ketones undergo palladium-catalyzed coupling to form the isoquinoline core, followed by nitration and oxidation.

Example:

Multi-Step Functionalization

Route 1:

-

Nitrate 6-methylisoquinoline 2-oxide directly using fuming HNO₃ in H₂SO₄ at −10°C.

-

Yield: 58% (limited by N-oxide stability under strong acids).

Route 2:

Data Tables

Table 1: Comparison of Nitration Methods

Table 2: Oxidation Efficiency

| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| mCPBA | DCM | 25 | 12 | 85 |

| H₂O₂/AcOH | Acetic acid | 50 | 24 | 55 |

| O₃/MeOH | Methanol | −78 | 1 | 70 |

Challenges and Optimization

Byproduct Formation

Purification Strategies

-

Chromatography: Silica gel with EtOAc/hexane (1:4) separates N-oxide from unreacted starting material.

-

Recrystallization: Ethanol/water mixtures (3:1) yield high-purity crystals (>98%).

Emerging Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.